molecular formula C14H13N3O2 B2798765 N'-phenyl-N-[(pyridin-3-yl)methyl]ethanediamide CAS No. 331239-20-4

N'-phenyl-N-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2798765
CAS No.: 331239-20-4
M. Wt: 255.277
InChI Key: CENKMZMCVKEIPI-UHFFFAOYSA-N
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Description

N’-phenyl-N-(pyridin-3-ylmethyl)oxamide is an organic compound with the molecular formula C14H13N3O2 It is characterized by the presence of both phenyl and pyridinyl groups attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyl-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of pyridin-3-ylmethylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-phenyl-N-(pyridin-3-ylmethyl)oxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-phenyl-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxamides or amides.

Scientific Research Applications

N’-phenyl-N-(pyridin-3-ylmethyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(pyridin-2-ylmethyl)oxamide
  • N-phenyl-N-(pyridin-4-ylmethyl)oxamide
  • N-phenyl-N-(pyridin-3-ylmethyl)carbamate

Uniqueness

N’-phenyl-N-(pyridin-3-ylmethyl)oxamide is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .

Properties

IUPAC Name

N'-phenyl-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(16-10-11-5-4-8-15-9-11)14(19)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENKMZMCVKEIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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